molecular formula C12H21NO2SSi B1445903 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde CAS No. 1803608-22-1

2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde

Cat. No. B1445903
CAS RN: 1803608-22-1
M. Wt: 271.45 g/mol
InChI Key: RSSNFOKOPVUOMH-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C12H21NO2SSi . It has a molecular weight of 271.46 . The compound appears as a powder .


Molecular Structure Analysis

The IUPAC name of this compound is 2- [1- [tert-butyl (dimethyl)silyl]oxyethyl]-1,3-thiazole-5-carbaldehyde . The InChI code is 1S/C12H21NO2SSi/c1-9 (11-13-7-10 (8-14)16-11)15-17 (5,6)12 (2,3)4/h7-9H,1-6H3 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 271.46 . The storage temperature is 4 °C .

Scientific Research Applications

  • Synthesis of Deoxysugars : Dondoni et al. (1989) employed derivatives similar to 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde in the synthesis of L-(-)-rhodinose from (S)-ethyl lactate, demonstrating its utility in the creation of complex sugars (Dondoni, Fantin, Fogagnolo, & Pedrini, 1989).

  • Oxidation Reactions : Gimazetdinov et al. (2020) studied a compound structurally related to our compound of interest in an oxidation process, revealing its potential role in organic synthesis transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).

  • Detection of Chemical Warfare Agents : Lee et al. (2012) synthesized a compound featuring the tert-butyldimethylsilyl group for the detection of nerve agents, demonstrating the potential of such compounds in sensitive and critical applications like chemical warfare agent detection (Lee, Lee, & Byun, 2012).

  • Structural Studies : Lynch and Mcclenaghan (2004) conducted structural studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound related to our compound of interest, indicating the importance of such compounds in crystallography and molecular structure analysis (Lynch & Mcclenaghan, 2004).

  • Polymer Synthesis : Ishizone et al. (2003) utilized tert-butyldimethylsilyl-protected compounds in the synthesis of water-soluble polymethacrylates, showing its relevance in polymer chemistry (Ishizone, Han, Okuyama, & Nakahama, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2SSi/c1-9(11-13-7-10(8-14)16-11)15-17(5,6)12(2,3)4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSNFOKOPVUOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
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2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
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2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
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2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
Reactant of Route 5
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2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
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2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde

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